molecular formula C48H90O13 B148135 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate CAS No. 27195-16-0

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate

Cat. No.: B148135
CAS No.: 27195-16-0
M. Wt: 875.2 g/mol
InChI Key: MZNXRHOLDWQYRX-CBKJUIDTSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C48H90O13 and its molecular weight is 875.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Response Modifiers

Research on related compounds such as β-D-glucans, which share structural motifs with alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate, suggests significant immunopotentiating activity. These compounds enhance the immune system's response, leading to antitumor, antibacterial, antiviral, anticoagulatory, and wound healing activities. The specific branching and molecular weight of these glucans are crucial for their effectiveness, highlighting the importance of structural characteristics in biological applications (Bohn & BeMiller, 1995).

Cyclodextrins: A Versatile Utility

Cyclodextrins, cyclic oligosaccharides structurally related to this compound, demonstrate extensive utility across various fields. Their ability to form host-guest inclusion complexes enables applications in pharmaceuticals, food and nutrition, cosmetics, and more. This review underscores the diverse benefits and applications of cyclodextrins, providing insight into potential uses for related glycoside compounds (Sharma & Baldi, 2016).

Osteoporosis Treatment

Studies on flavonoid glycosides, similar in glycosidic linkage to the compound of interest, have shown promise in enhancing bone cell proliferation and markers of ossification. Such compounds could represent a safer, more effective alternative to traditional antiosteoporotic agents, suggesting a potential research avenue for this compound in bone health applications (Abdel-Naim et al., 2018).

Phytochemistry and Biological Activity

Exploring the phytochemical and biological activities of plant-derived compounds, such as glucosinolates and their derivatives which share structural similarities with the compound , reveals their antimicrobial and anticancer potential. This research direction emphasizes the importance of studying natural compounds for their wide range of bioactivities, which could include this compound (Nocedo-Mena et al., 2021).

Cereal β-Glucans: Health Applications

The study of cereal β-glucans provides insights into their structural characteristics and health benefits, such as immune system enhancement and potential antidiabetic effects. This research underscores the significance of polysaccharides and their derivatives in promoting health, suggesting areas for further investigation for this compound (Hu et al., 2015).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. The interaction with these enzymes can lead to the breakdown of the compound into its constituent sugars and fatty acids. Additionally, it can interact with transport proteins that facilitate its movement across cell membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the insulin signaling pathway, leading to changes in glucose uptake and metabolism. It also has the potential to alter the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. At the molecular level, it binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate involves the coupling of octadecanoic acid with a protected form of alpha-D-glucose and beta-D-fructose followed by deprotection to afford the desired compound.", "Starting Materials": [ "Octadecanoic acid", "Alpha-D-glucose (protected form)", "Beta-D-fructose (protected form)" ], "Reaction": [ "Activation of octadecanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)", "Addition of the activated octadecanoic acid to the protected alpha-D-glucose and beta-D-fructose in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)", "Removal of the protecting groups using an acidic or basic hydrolysis step to yield alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate" ] }

CAS No.

27195-16-0

Molecular Formula

C48H90O13

Molecular Weight

875.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate

InChI

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1

InChI Key

MZNXRHOLDWQYRX-CBKJUIDTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

27195-16-0

Synonyms

Crodesta F-10

Origin of Product

United States

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